1H-1,2,3-BENZOTRIAZOL-1-YL(2,4-DINITROPHENYL)METHANONE
Overview
Description
1H-1,2,3-BENZOTRIAZOL-1-YL(2,4-DINITROPHENYL)METHANONE is a complex organic compound that features a benzotriazole moiety linked to a dinitrophenyl group. This compound is of significant interest in various fields of scientific research due to its unique structural properties and reactivity.
Preparation Methods
The synthesis of 1H-1,2,3-BENZOTRIAZOL-1-YL(2,4-DINITROPHENYL)METHANONE typically involves the reaction of benzotriazole derivatives with dinitrophenyl compounds under controlled conditions. One common method involves the use of chlorotriphenylphosphonium benzotriazolate as a reagent, which reacts with dinitrophenyl compounds to form the desired product . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production, such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
1H-1,2,3-BENZOTRIAZOL-1-YL(2,4-DINITROPHENYL)METHANONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of nitro-substituted benzotriazole derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride, resulting in the formation of amino-substituted derivatives.
Common reagents used in these reactions include chlorotriphenylphosphonium benzotriazolate, sodium borohydride, and various nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used but often include substituted benzotriazole derivatives and modified phenyl compounds.
Scientific Research Applications
1H-1,2,3-BENZOTRIAZOL-1-YL(2,4-DINITROPHENYL)METHANONE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 1H-1,2,3-BENZOTRIAZOL-1-YL(2,4-DINITROPHENYL)METHANONE exerts its effects involves its ability to act as an electron-donating or electron-withdrawing group, depending on the reaction conditions . This dual functionality allows it to participate in a variety of chemical reactions, stabilizing intermediates and facilitating the formation of desired products. The molecular targets and pathways involved in its biological activities are still under investigation, but it is believed to interact with key enzymes and receptors in cells .
Comparison with Similar Compounds
1H-1,2,3-BENZOTRIAZOL-1-YL(2,4-DINITROPHENYL)METHANONE can be compared to other benzotriazole derivatives, such as:
1H-1,2,3-benzotriazol-1-yl(4-iodophenyl)methanone: This compound features an iodophenyl group instead of a dinitrophenyl group, leading to different reactivity and applications.
(1H-benzo[d][1,2,3]triazol-1-yl)(2-hydroxynaphthalen-1-yl)methanone:
The uniqueness of this compound lies in its combination of the benzotriazole and dinitrophenyl groups, which confer distinct electronic and steric properties, making it a versatile compound in various research applications.
Properties
IUPAC Name |
benzotriazol-1-yl-(2,4-dinitrophenyl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7N5O5/c19-13(16-11-4-2-1-3-10(11)14-15-16)9-6-5-8(17(20)21)7-12(9)18(22)23/h1-7H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOSNFDIYOVAUKI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2C(=O)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7N5O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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